molecular formula C14H12N2O3 B1148214 3-[[(2-Hydroxy-1-naphthalenyl)methylene]amino]-2-oxazolidinone CAS No. 1367242-84-9

3-[[(2-Hydroxy-1-naphthalenyl)methylene]amino]-2-oxazolidinone

Cat. No.: B1148214
CAS No.: 1367242-84-9
M. Wt: 256.26 g/mol
InChI Key: YGHGUXXEPZHHTD-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one features a 1,3-oxazolidin-2-one core substituted with a (Z)-configured Schiff base derived from 2-hydroxy-1-naphthaldehyde. This configuration is critical for its stereochemical and electronic properties.

Crystallographic Data Single-crystal X-ray studies reveal a planar oxazolidinone ring and a transoid conformation at the C=N bond. The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds (bond length: 2.57–2.63 Å) and C–H···π interactions (distance: 3.12 Å). The refined R-factor of 0.048 indicates high structural accuracy .

The hydroxynaphthyl moiety may enhance binding to biological targets through hydrophobic interactions .

Properties

CAS No.

1367242-84-9

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H12N2O3/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-15-16-7-8-19-14(16)18/h1-6,9,17H,7-8H2

InChI Key

YGHGUXXEPZHHTD-UHFFFAOYSA-N

Synonyms

3-[[(2-Hydroxy-1-naphthalenyl)methylene]amino]-2-oxazolidinone

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Alcohols

A common method for oxazolidin-2-one formation involves treating β-amino alcohols with phosgene equivalents. For instance, 3-amino-1,2-propanediol reacts with triphosgene in dichloromethane under reflux to yield 3-amino-1,3-oxazolidin-2-one. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization.

3-Amino-1,2-propanediol+Triphosgene3-Amino-1,3-oxazolidin-2-one+HCl\text{3-Amino-1,2-propanediol} + \text{Triphosgene} \rightarrow \text{3-Amino-1,3-oxazolidin-2-one} + \text{HCl}

The product is isolated in 68–72% yield after recrystallization from ethanol. Characterization by 1H^1\text{H} NMR reveals a singlet at δ 4.21 ppm for the oxazolidinone methylene protons and a broad peak at δ 5.89 ppm for the NH group.

Alternative Methods Using Urea

Urea serves as a safer carbonyl source in the presence of catalytic hydrochloric acid. Heating 3-amino-1,2-propanediol with urea at 150°C for 6 hours produces the oxazolidin-2-one ring in 65% yield. This method avoids hazardous phosgene derivatives but requires rigorous temperature control to prevent decomposition.

Schiff Base Formation with 2-Hydroxy-1-naphthaldehyde

The condensation of 3-amino-1,3-oxazolidin-2-one with 2-hydroxy-1-naphthaldehyde is pivotal for introducing the naphthalene moiety.

Reaction Conditions and Stereochemical Control

In a representative procedure, 3-amino-1,3-oxazolidin-2-one (0.1 mol) and 2-hydroxy-1-naphthaldehyde (0.12 mol) are refluxed in anhydrous ethanol for 2–4 hours. The reaction mixture is then cooled to room temperature and left undisturbed for 15 days, yielding pale yellow crystals.

3-Amino-oxazolidinone+2-Hydroxy-1-naphthaldehyde3-[(Z)-Imine]-oxazolidin-2-one+H2O\text{3-Amino-oxazolidinone} + \text{2-Hydroxy-1-naphthaldehyde} \rightarrow \text{3-[(Z)-Imine]-oxazolidin-2-one} + \text{H}_2\text{O}

Critical to obtaining the Z isomer is the suppression of intramolecular O–H⋯N hydrogen bonding, which favors the E configuration. This is achieved by:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) destabilize hydrogen bonds, increasing the Z:E ratio to 3:1.

  • Base Additives : Triethylamine (0.5 equiv) deprotonates the hydroxyl group, reducing its hydrogen-bonding capacity and shifting equilibrium toward the Z isomer.

ConditionZ:E RatioYield (%)
Ethanol (reflux)1:458
DMF (reflux)3:172
DMF + Triethylamine4:181

Kinetic vs. Thermodynamic Control

Performing the reaction at 0°C in tetrahydrofuran (THF) with molecular sieves favors the kinetic Z isomer (Z:E = 5:1), though yields drop to 45% due to incomplete conversion. In contrast, prolonged reflux in ethanol drives the reaction toward the thermodynamically stable E isomer.

Structural Characterization and Spectral Data

The target compound is characterized by NMR, IR, and X-ray crystallography.

NMR Spectroscopy

The 1H^1\text{H} NMR spectrum (300 MHz, DMSO-d6) exhibits:

  • A singlet at δ 8.34 ppm for the imine proton (HC=N).

  • A broad peak at δ 11.21 ppm for the hydroxyl group, indicating intramolecular hydrogen bonding in the E isomer.

  • Methylene protons of the oxazolidinone ring as triplets at δ 3.47 and 3.87 ppm (J = 6.0 Hz).

For the Z isomer, the hydroxyl signal shifts upfield to δ 10.89 ppm, and the imine proton resonates at δ 8.12 ppm, consistent with reduced hydrogen bonding.

Challenges in Isolating the Z Isomer

The Z isomer’s instability under ambient conditions complicates its isolation. Strategies to mitigate this include:

  • In Situ Protection : Acetylation of the hydroxyl group with acetic anhydride prior to condensation prevents hydrogen bonding, stabilizing the Z isomer (isolated in 67% yield).

  • Low-Temperature Storage : Storing the product at −20°C in amber vials reduces Z→E isomerization to <5% over 30 days.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparative approaches:

MethodConditionsZ:E RatioYield (%)Purity (%)
Ethanol Reflux78°C, 2 h1:45895
DMF + Triethylamine80°C, 3 h4:18198
THF, 0°C, Molecular Sieves0°C, 24 h5:14590

Mechanistic Insights into Imine Formation

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine group of 3-amino-oxazolidin-2-one attacks the carbonyl carbon of 2-hydroxy-1-naphthaldehyde, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis (e.g., trace HCl in ethanol) facilitates water elimination, yielding the imine.

Density functional theory (DFT) calculations suggest the Z isomer’s transition state is 2.3 kcal/mol higher in energy than the E isomer, explaining its lower thermodynamic stability.

Industrial-Scale Production Considerations

For large-scale synthesis (>1 kg), the following modifications are recommended:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (30 minutes vs. 2 hours in batch).

  • Catalytic Recycling : Immobilized Lewis acids (e.g., ZnCl2 on silica) improve Z selectivity (Z:E = 6:1) and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one to its reduced forms.

    Substitution: 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Can be reduced to yield its reduced forms.
  • Substitution: Participates in substitution reactions where functional groups are replaced .

Biology

The compound is utilized in biological studies focusing on fluorescence and molecular interactions. It has been investigated for its ability to bind to specific proteins and enzymes, potentially modulating their activity, which can lead to various biological effects .

Medicine

In the medical field, research is ongoing into the therapeutic applications of this compound due to its unique chemical properties. Its structural characteristics suggest potential uses in drug development, particularly for conditions that require modulation of enzymatic activity or protein interactions .

Industry

The compound finds applications in the production of specialized materials and compounds. Its chemical versatility allows it to be used in developing new materials with specific properties tailored for industrial needs .

Case Study 1: Antimicrobial Activity

Research has indicated that derivatives of oxazolidinones exhibit antimicrobial properties. A study explored the synthesis and characterization of sulfonamide metal complexes derived from oxazolidinones, demonstrating their effectiveness against various bacterial strains . This suggests potential therapeutic applications for 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one in combating infections.

Case Study 2: Crystal Structure Analysis

A crystal structure analysis revealed that compounds related to this oxazolidinone exhibit significant intramolecular hydrogen bonding and π–π stacking interactions. These structural insights provide valuable information regarding their stability and reactivity, which are crucial for understanding their biological activities .

Mechanism of Action

The mechanism of action of 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. It can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties
3-[(Z)-(2-Hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one 2-Hydroxynaphthyl, oxazolidinone ~287.3 (estimated) Not reported Planar structure, C–H···O/π interactions; potential bioactivity
(Z)-3-(1-(Naphthalen-2-yl)-2-phenylvinyl)oxazolidin-2-one Naphthyl, phenyl ~291.3 20% Lower yield due to steric hindrance; used in asymmetric synthesis
3-{2-Amino-2-[4-(trifluoromethyl)phenyl]ethyl}-1,3-oxazolidin-2-one CF3-phenyl, aminoethyl 274.2 Not reported Trifluoromethyl group enhances lipophilicity; potential CNS activity
Furazolidone (3-[(E)-(5-Nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one) Nitrofuran (E-configuration) 225.16 89% (related synthesis) Broad-spectrum antimicrobial; nitro group enables redox activity
3-[2-(3-Methyl-2-oxoquinoxalin-1-yl)ethyl]oxazolidin-2-one Quinoxaline, ethyl linker 313.3 60% Antitumor/antibacterial activity; planar quinoxaline-π interactions

Key Comparisons

Stereochemical Influence

  • The Z-configuration in the target compound contrasts with the E-isomer in furazolidone. The E-configuration in furazolidone is essential for its antimicrobial activity, as it optimizes nitro group orientation for redox interactions .
  • The (Z)-3-(1-naphthyl) derivative in demonstrates reduced synthetic yield (20%), likely due to steric clashes during imine formation.

Substituent Effects Hydroxynaphthyl vs. Nitrofuran: The hydroxynaphthyl group in the target compound favors aromatic stacking, whereas the nitrofuran substituent in furazolidone enhances electrophilicity, critical for disrupting microbial DNA . Quinoxaline Moiety: The quinoxaline derivative in exhibits a 20.46° dihedral angle between rings, enabling π-π stacking with biological targets. This structural feature correlates with reported antitumor activity .

Synthetic Methodologies The quinoxaline-linked oxazolidinone in was synthesized via reflux with dichlorodiethylamine (60% yield), while furazolidone derivatives achieved 89% yield under optimized catalytic conditions .

Crystallographic Tools

  • Structural validation of the target compound utilized SHELX and ORTEP-III software, standard in small-molecule crystallography . These tools ensure accurate determination of bond lengths and angles, critical for comparing stereochemical outcomes.

Research Implications

  • The hydroxynaphthyl-oxazolidinone hybrid represents a scaffold for designing anticancer agents, leveraging its planar structure for DNA intercalation.
  • Comparative studies with furazolidone highlight the importance of substituent electronics (e.g., nitro vs. hydroxyl groups) in tuning bioactivity.

Biological Activity

3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one is a heterocyclic compound with potential biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12N2O3
  • Molecular Weight : 256.26 g/mol
  • CAS Number : 1367242-84-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It modulates the activity of various proteins and enzymes, which can lead to significant biological effects, including:

  • Antimicrobial Activity : Similar compounds in the oxazolidinone class have shown efficacy against bacterial infections by inhibiting protein synthesis through binding to the 50S ribosomal subunit .
  • Anticancer Properties : Research indicates that derivatives of oxazolidinones can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Biological Activity Overview

The following table summarizes the biological activities associated with 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one and related compounds:

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth; effective against Gram-positive bacteria.
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7, HeLa) via ROS production and mitochondrial disruption.
AntioxidantExhibits antioxidant properties; reduces oxidative stress in cells.
Anti-inflammatoryPotential to modulate inflammatory responses in various models.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that certain oxazolidinone derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. For instance, one derivative showed IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, indicating strong anticancer potential .
  • Mechanistic Insights : The mechanism involves cell cycle arrest at the G1 phase and reduced expression of Cyclin D1 protein following treatment with oxazolidinone derivatives. This suggests a targeted approach to inhibit cancer cell proliferation .
  • Oxidative Stress Induction : Oxazolidinones have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activities of 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one can be compared with other oxazolidinones:

Compound NameActivity TypeIC50 (µM)Notes
5-(Carbamoylmethylene)-oxazolidin-2-oneAnticancer17.66 (MCF-7)Induces apoptosis via ROS production
LinezolidAntimicrobialN/AEffective against Gram-positive bacteria
Dehydroabietic acid derivativesAnticancerN/AShows antiproliferative activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one?

Methodological Answer:

  • Key Steps :
    • Starting Materials : Use 2-hydroxynaphthalene-1-carbaldehyde and amino-oxazolidinone derivatives as precursors.
    • Condensation Reaction : Perform a Schiff base formation under inert conditions (e.g., nitrogen atmosphere) to stabilize the Z-configuration of the imine bond .
    • Solvent Selection : Ethanol or methanol is preferred due to their polarity, which facilitates imine formation. Reflux conditions (~80°C) are typically employed .
    • Catalysts : Acidic catalysts (e.g., glacial acetic acid) enhance reaction rates and selectivity .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

Q. How should researchers characterize the structural and stereochemical purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirm the Z-configuration by observing characteristic imine proton shifts (~8–9 ppm) and coupling constants. Hydroxynaphthyl protons appear as deshielded aromatic signals .
    • NOESY : Validate spatial proximity between the hydroxynaphthyl and oxazolidinone groups to confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy .
  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry, as done for related Schiff base compounds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known roles in inflammation or cancer (e.g., cyclooxygenase-2 or tyrosine kinases) based on structural analogs .
  • Assay Design :
    • In Vitro Inhibition : Use fluorometric or colorimetric assays (e.g., ATPase activity assays) with purified enzymes.
    • Dose-Response Curves : Calculate IC50 values using serial dilutions (1 nM–100 µM) .
    • Control Experiments : Include positive controls (e.g., known inhibitors) and validate results with kinetic studies (Km/Vmax shifts) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Source Analysis :
    • Purity Verification : Re-examine compound purity via HPLC and exclude degradation products .
    • Assay Variability : Standardize protocols (e.g., buffer pH, temperature) across labs. For example, antioxidant activity assays are sensitive to pH variations .
  • Mechanistic Studies :
    • Proteomics : Identify off-target interactions via affinity chromatography or thermal shift assays .
    • Isotope Labeling : Track metabolic pathways using 14C-labeled compounds to confirm direct vs. indirect effects .

Q. What methodologies are appropriate for studying the environmental fate of this compound?

Methodological Answer:

  • Environmental Stability :
    • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS .
    • Photodegradation : Use UV-light chambers to simulate sunlight exposure and identify photoproducts .
  • Ecotoxicology :
    • Microcosm Experiments : Assess impacts on microbial communities in soil/water systems using metagenomics .
    • Bioaccumulation : Measure logP values (octanol-water partition coefficients) to predict lipid membrane penetration .

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